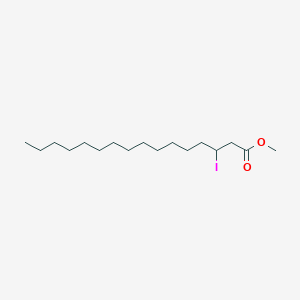
Methyl 3-iodohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodohexadecanoate: is an organic compound with the molecular formula C17H33IO2 It is an ester derived from hexadecanoic acid (palmitic acid) with an iodine atom attached to the third carbon of the hexadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iodohexadecanoate can be synthesized through several methods. One common approach involves the iodination of methyl hexadecanoate. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Methyl 3-azidohexadecanoate, methyl 3-cyanohexadecanoate, methyl 3-mercaptohexadecanoate.
Reduction: Methyl hexadecanoate.
Oxidation: Hexadecanoic acid.
Scientific Research Applications
Chemistry: Methyl 3-iodohexadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds and derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used as a probe to study lipid metabolism and transport. Its iodinated structure allows for easy detection and quantification in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug development, particularly in the design of radiolabeled compounds for diagnostic imaging and therapeutic purposes. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-iodohexadecanoate depends on its specific application. In biological systems, it may interact with lipid transport proteins and enzymes involved in fatty acid metabolism. The iodine atom can serve as a radiolabel, allowing for the tracking and quantification of the compound in metabolic studies.
Comparison with Similar Compounds
Methyl 3-bromohexadecanoate: Similar structure with a bromine atom instead of iodine. It undergoes similar chemical reactions but with different reactivity due to the difference in halogen size and electronegativity.
Methyl 3-chlorohexadecanoate: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodinated compound.
Methyl 3-fluorohexadecanoate: Contains a fluorine atom. It is more stable and less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-iodohexadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger size and higher polarizability of iodine compared to other halogens make it particularly useful in certain synthetic and analytical applications.
Properties
CAS No. |
62885-99-8 |
|---|---|
Molecular Formula |
C17H33IO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl 3-iodohexadecanoate |
InChI |
InChI=1S/C17H33IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16H,3-15H2,1-2H3 |
InChI Key |
HAIXEBKADVSBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


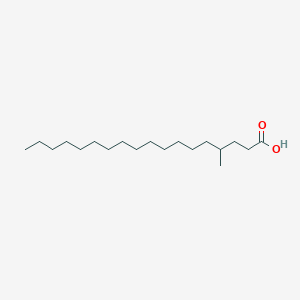
![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
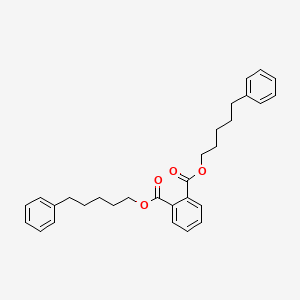
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
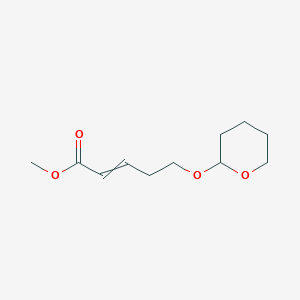
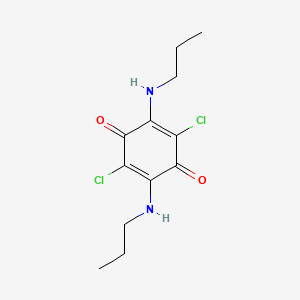
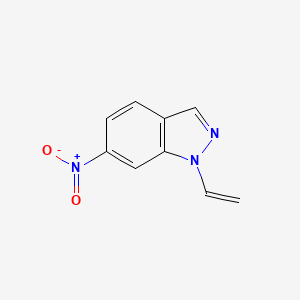
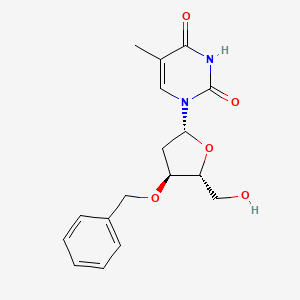
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
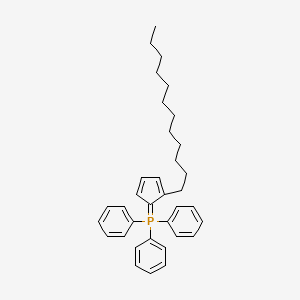

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
